molecular formula C10H14ClN3O B2469030 2-chloro-N-(1-cyclopentyl-1H-pyrazol-5-yl)acetamide CAS No. 956453-45-5

2-chloro-N-(1-cyclopentyl-1H-pyrazol-5-yl)acetamide

Cat. No.: B2469030
CAS No.: 956453-45-5
M. Wt: 227.69
InChI Key: VVPXUSLPXNZCPS-UHFFFAOYSA-N
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Description

2-chloro-N-(1-cyclopentyl-1H-pyrazol-5-yl)acetamide is an organic compound with the molecular formula C10H14ClN3O and a molecular weight of 227.69 g/mol . This compound is primarily used in research applications and is known for its unique chemical structure, which includes a pyrazole ring and a cyclopentyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-cyclopentyl-1H-pyrazol-5-yl)acetamide typically involves the reaction of 1-cyclopentyl-1H-pyrazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-chloroacetamide under controlled conditions to yield the final product . The reaction conditions often require an inert atmosphere and specific temperature control to ensure high yield and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1-cyclopentyl-1H-pyrazol-5-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-(1-cyclopentyl-1H-pyrazol-5-yl)acetamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-cyclopentyl-1H-pyrazol-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(1-cyclopentyl-1H-pyrazol-5-yl)acetamide is unique due to its specific combination of a pyrazole ring and a cyclopentyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.

Properties

IUPAC Name

2-chloro-N-(2-cyclopentylpyrazol-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c11-7-10(15)13-9-5-6-12-14(9)8-3-1-2-4-8/h5-6,8H,1-4,7H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPXUSLPXNZCPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC=N2)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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